molecular formula C12H16N2O2S2 B12226892 3-({[(3-Methylphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione

3-({[(3-Methylphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione

Cat. No.: B12226892
M. Wt: 284.4 g/mol
InChI Key: GCBCKOXDTPHKPP-UHFFFAOYSA-N
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Description

3-({[(3-Methylphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiolane ring and a thioxomethyl group attached to an amino group. The presence of the 3-methylphenyl group further adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(3-Methylphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione typically involves multiple steps, starting with the preparation of the thiolane ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-({[(3-Methylphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols and amines.

    Substitution: The amino and thioxomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-({[(3-Methylphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-({[(3-Methylphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-({[(3-Methylphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, offering potential advantages over other related molecules.

Properties

Molecular Formula

C12H16N2O2S2

Molecular Weight

284.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-(3-methylphenyl)thiourea

InChI

InChI=1S/C12H16N2O2S2/c1-9-3-2-4-10(7-9)13-12(17)14-11-5-6-18(15,16)8-11/h2-4,7,11H,5-6,8H2,1H3,(H2,13,14,17)

InChI Key

GCBCKOXDTPHKPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2CCS(=O)(=O)C2

Origin of Product

United States

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